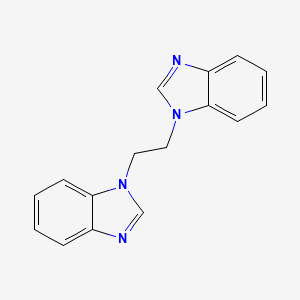

1,1'-ethane-1,2-diylbis(1H-benzimidazole)

Description

Historical Context of Benzimidazole (B57391) Derivatives in Coordination Chemistry

The journey of benzimidazole derivatives in coordination chemistry is rich and varied. Initially gaining prominence due to their structural similarity to naturally occurring biomolecules like purines, researchers soon recognized their potential as versatile ligands for a host of metal ions. mdpi.comnih.gov The presence of both a slightly acidic N-H proton and a basic sp2-hybridized nitrogen atom allows benzimidazoles to coordinate to metals in several ways: as a neutral molecule, as an anionic ligand after deprotonation, or as a bridging ligand between two metal centers. This adaptability has made them staples in the synthesis of coordination complexes with interesting magnetic, optical, and catalytic properties. mdpi.comresearchgate.net Over the decades, research has expanded from simple substituted benzimidazoles to more complex, multi-dentate ligand systems designed for specific applications. questjournals.orgrsc.org

Significance of N,N'-Chelating Ligands in Contemporary Chemical Research

N,N'-chelating ligands are organic molecules that can bind to a central metal atom at two nitrogen donor sites, forming a stable ring structure known as a chelate. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands. This enhanced stability is crucial in many areas of modern chemistry, including the development of catalysts for organic synthesis, the design of therapeutic metal-based drugs, and the creation of advanced materials with specific electronic or photophysical properties. rsc.org The predictable coordination geometry and electronic tunability offered by N,N'-chelating ligands make them indispensable tools for chemists designing functional molecular systems. mdpi.com

The Unique Role of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) in Current Research Paradigms

While its 2,2'-isomer is more common, the 1,1'-ethane-1,2-diylbis(1H-benzimidazole) ligand offers a distinct coordination geometry. In this isomer, the flexible ethane (B1197151) bridge connects the N1 positions of the two benzimidazole rings. This arrangement positions the basic N3 atoms of each ring outwards, making them available for coordination to one or more metal centers.

Unlike the rigid, pincer-like coordination often seen with 2,2'-linked bis(benzimidazoles), the 1,1'-isomer provides greater conformational flexibility. The ethane linker allows the two benzimidazole units to rotate and orient themselves in various ways. This can lead to the formation of diverse coordination architectures, including discrete mononuclear or binuclear complexes, as well as extended coordination polymers. The synthesis of related 1,1'-linked structures, such as 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole), confirms the viability of this linkage type in creating complex molecular structures. iucr.org

Table 1: Comparison of Isomeric Bis(benzimidazole) Ligands

| Feature | 1,1'-ethane-1,2-diylbis(1H-benzimidazole) | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) |

| Linkage Position | N1-position of imidazole (B134444) ring | C2-position of imidazole ring |

| Coordinating Atoms | Typically the N3 atoms of each ring | Typically the N3 atoms of each ring |

| Chelation Behavior | Can act as a bridging ligand or a flexible chelating ligand forming a larger, more flexible chelate ring. | Acts as a classic N,N'-chelating ligand, forming a stable 6-membered chelate ring with a metal ion. |

| Flexibility | Higher conformational freedom due to rotation around C-C and C-N bonds of the linker. | More rigid structure due to the direct linkage between the heterocyclic rings via the ethane bridge. |

| Common Applications | Potentially in constructing coordination polymers and supramolecular assemblies. | Widely used in catalysis, bioinorganic chemistry, and materials science. researchgate.net |

Scope and Objectives of Academic Investigations into 1,1'-ethane-1,2-diylbis(1H-benzimidazole)

Academic investigations into ligands like 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are driven by several key objectives. A primary goal is the synthesis and structural characterization of novel coordination complexes. Researchers aim to understand how the ligand's flexibility and the nature of the metal ion and counter-anions influence the final structure, leading to the self-assembly of unique molecular and supramolecular architectures. nih.gov

Another major objective is to explore the potential applications of the resulting metal complexes. This includes:

Catalysis: Investigating the catalytic activity of the metal complexes in various organic transformations.

Materials Science: Exploring the magnetic, luminescent, or porous properties of coordination polymers formed using this flexible ligand.

Bioinorganic Chemistry: Studying the interaction of the complexes with biological molecules to develop new therapeutic or diagnostic agents, a common goal for many benzimidazole-based compounds. nih.govrsc.org

The overarching goal is to establish structure-property relationships that can guide the rational design of new functional materials and molecules based on this flexible bis(benzimidazole) scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C16H14N4 |

|---|---|

Molecular Weight |

262.31 g/mol |

IUPAC Name |

1-[2-(benzimidazol-1-yl)ethyl]benzimidazole |

InChI |

InChI=1S/C16H14N4/c1-3-7-15-13(5-1)17-11-19(15)9-10-20-12-18-14-6-2-4-8-16(14)20/h1-8,11-12H,9-10H2 |

InChI Key |

ZYKAOPWVCXDORK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN3C=NC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,1 Ethane 1,2 Diylbis 1h Benzimidazole

Historical Synthesis Routes for N,N'-Bis-benzimidazole Frameworks

The foundational chemistry for benzimidazole (B57391) synthesis was established in the late 19th century. The most traditional method, known as the Phillips-Ladenburg synthesis, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and often at high temperatures. mdpi.com This approach, however, is more suited for the synthesis of 2-substituted benzimidazoles.

For N,N'-bis-benzimidazole frameworks, early methods relied on the N-alkylation of pre-formed benzimidazole rings. This typically involved the reaction of a benzimidazole salt with a dihaloalkane. These historical routes often suffered from drawbacks such as harsh reaction conditions, the use of strong bases, prolonged reaction times, and the formation of side products, leading to modest yields and complex purification procedures. The direct condensation of N-alkyl-o-phenylenediamine derivatives was another approach, though less common for creating bridged structures. mdpi.com

Optimized Synthetic Pathways for 1,1'-ethane-1,2-diylbis(1H-benzimidazole)

Modern synthetic chemistry has introduced a range of optimized methods for the preparation of 1,1'-ethane-1,2-diylbis(1H-benzimidazole), focusing on improving yield, purity, and reaction efficiency. The most prevalent strategy remains the N,N'-dialkylation of two benzimidazole molecules with a 1,2-dihaloethane.

Condensation Reactions and Catalytic Approaches

The direct synthesis of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is achieved through the nucleophilic substitution reaction between benzimidazole and a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction is typically carried out in the presence of a base to deprotonate the N-H group of the benzimidazole, thereby activating it as a nucleophile.

Various bases have been employed, with alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH) being common choices. The use of strong bases like sodium hydride (NaH) can also be effective. To enhance the reaction rate and yield, catalytic amounts of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are often incorporated, especially in biphasic systems. iucr.org These catalysts facilitate the transfer of the benzimidazolide (B1237168) anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

| Reactants | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzimidazole, 1,2-Dibromoethane | K₂CO₃ | None | DMF | 80-100 | 12-24 | Moderate |

| Benzimidazole, 1,2-Dibromoethane | NaOH | TBAB | Acetonitrile (B52724)/Water | Reflux | 8-12 | Good |

| Benzimidazole, 1,2-Dichloroethane | KOH | None | DMSO | 100-120 | 10-16 | Moderate to Good |

| Benzimidazole, 1,2-Dibromoethane | NaH | None | THF | Room Temp to Reflux | 6-12 | Good to High |

Solvent Effects and Reaction Condition Optimization

The choice of solvent plays a crucial role in the synthesis of 1,1'-ethane-1,2-diylbis(1H-benzimidazole). Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently used as they effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. The optimization of reaction conditions, including temperature and reaction time, is essential to maximize the yield of the desired bis-benzimidazole and minimize the formation of mono-alkylated intermediates and other side products. Generally, elevated temperatures are required to drive the reaction to completion.

Green Chemistry Approaches in 1,1'-ethane-1,2-diylbis(1H-benzimidazole) Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthetic routes. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govrasayanjournal.co.injocpr.com The microwave-assisted synthesis of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation. nih.govrasayanjournal.co.injocpr.com This method can be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent.

Solvent-Free and Aqueous Media Synthesis: Another green approach involves conducting the N-alkylation under solvent-free conditions, where the reactants are mixed and heated together, often with a solid support. Additionally, the use of aqueous media, particularly with surfactants like sodium dodecyl sulfate (B86663) (SDS), has been explored. The surfactant helps to create micelles, which act as microreactors, bringing the organic reactants together in the aqueous phase.

| Method | Reactants | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted | Benzimidazole, 1,2-Dibromoethane | Solvent-free or minimal solvent, 100-150°C, 5-20 min | Rapid reaction, high yields, energy efficient |

| Aqueous-Surfactant System | Benzimidazole, 1,2-Dibromoethane | Water, SDS, NaOH, 60-80°C, 2-4 h | Avoids volatile organic solvents, environmentally friendly |

Functionalization and Structural Modifications of 1,1'-ethane-1,2-diylbis(1H-benzimidazole)

The structural modification of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) can be achieved by introducing functional groups either on the benzimidazole rings or on the ethane (B1197151) bridge.

Side-Chain Functionalization Techniques

Side-chain functionalization primarily involves modifications to the core benzimidazole structure before or after the bridging reaction.

Pre-functionalization of Benzimidazole: A common strategy is to start with a substituted benzimidazole. Various functional groups (e.g., alkyl, aryl, nitro, halo) can be present on the benzene (B151609) ring of the benzimidazole. The N-alkylation reaction with 1,2-dihaloethane is then carried out on these pre-functionalized benzimidazoles to yield symmetrically substituted derivatives of 1,1'-ethane-1,2-diylbis(1H-benzimidazole).

Modification of the Ethane Bridge: While less common, the ethane bridge itself can be a point of functionalization. This would typically involve starting with a functionalized 1,2-dihaloethane, for example, 1,2-dibromo-1-phenylethane, which would introduce a phenyl group on the ethane linker. Such modifications can influence the conformational flexibility and coordination properties of the resulting bis-benzimidazole ligand.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1,1 Ethane 1,2 Diylbis 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For complex structures like 1,1'-ethane-1,2-diylbis(1H-benzimidazole), a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals. beilstein-journals.org

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is characterized by distinct signals corresponding to the ethylene (B1197577) bridge and the benzimidazole (B57391) ring protons. Due to the molecule's symmetry, the aromatic region typically displays signals for two sets of chemically non-equivalent protons. The protons on the benzene (B151609) ring (H4/H7 and H5/H6) usually appear as complex multiplets in the range of δ 7.10–7.60 ppm. rsc.org The single proton on the imidazole (B134444) ring (H2) is absent due to substitution, a key indicator of the ethane (B1197151) linkage at this position. The N-H proton of the imidazole ring gives rise to a broad singlet, typically at a chemical shift greater than δ 12.0 ppm in a solvent like DMSO-d₆. rsc.org The ethylene bridge (-CH₂-CH₂-) protons are chemically equivalent and appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbon atom at the C2 position, where the ethane bridge is attached, typically resonates at around δ 151 ppm. rsc.org The aromatic carbons of the fused benzene ring (C4/C7 and C5/C6) appear in the δ 115-124 ppm range, while the bridgehead carbons (C3a/C7a) are found further downfield, around δ 138-141 ppm. rsc.orgmdpi.com The aliphatic carbons of the ethylene linker would be expected in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,1'-ethane-1,2-diylbis(1H-benzimidazole) in DMSO-d₆.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~12.5 (broad s) | - |

| C2 | - | ~151.0 |

| C3a/C7a | - | ~139.0 |

| C4/C7 | ~7.55 (m) | ~115.0 |

| C5/C6 | ~7.20 (m) | ~122.5 |

| -CH₂- (ethane bridge) | ~3.20 (s) | ~25.0 |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular framework, multi-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 1,1'-ethane-1,2-diylbis(1H-benzimidazole), COSY spectra would show correlations between the adjacent aromatic protons (H4 with H5, and H6 with H7), helping to delineate the spin systems within the benzene rings. The absence of a correlation to a H2 proton confirms the substitution at this position. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). youtube.com An HSQC spectrum would definitively link the proton signals of the ethylene bridge to its corresponding carbon signal and each aromatic proton signal to its respective carbon on the ring. sdsu.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) displays characteristic absorption bands that confirm the presence of its key structural features. The spectrum of benzimidazole derivatives typically shows a strong band between 3200 and 2650 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. nih.gov Aromatic C-H stretching vibrations are observed in the 3100–3000 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system give rise to strong absorptions in the 1630–1450 cm⁻¹ range. scispace.comresearchgate.net Aliphatic C-H stretching from the ethane bridge would appear around 2950-2850 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for 1,1'-ethane-1,2-diylbis(1H-benzimidazole).

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200-2700 | N-H stretch | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch | Medium |

| ~1620 | C=N stretch | Medium-Strong |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1440 | Aliphatic C-H bend | Medium |

| ~745 | Aromatic C-H out-of-plane bend | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar, symmetric bonds. nih.gov The Raman spectrum of benzimidazole derivatives often shows characteristic peaks around 1015, 1265, and 1595 cm⁻¹. researchgate.net The symmetric stretching of the benzene rings and the C-C stretching of the ethane bridge would be expected to produce strong signals. The high sensitivity of Raman spectroscopy to the molecular fingerprint allows for detailed structural confirmation. nih.gov It is an effective tool for analyzing the polarizability of the benzimidazolium rings and confirming structural features. nih.gov

Table 3: Predicted Raman Shifts for 1,1'-ethane-1,2-diylbis(1H-benzimidazole).

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1595 | Benzimidazole ring stretching |

| ~1450 | Benzimidazole ring stretching |

| ~1265 | Benzimidazole ring breathing |

| ~1015 | Benzene ring trigonal breathing |

| ~880 | C-H out-of-plane bending |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The electron impact (EI) mass spectrum of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) (C₁₆H₁₄N₄) would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 262, confirming its molecular formula. nih.gov

The fragmentation pathways for benzimidazole derivatives are well-characterized. scispace.com A primary fragmentation process for the title compound would likely be the cleavage of the C-C bond in the ethane bridge, leading to a prominent fragment ion corresponding to the benzimidazolyl-methyl cation (C₈H₇N₂) at m/z 131. Subsequent fragmentation of the benzimidazole ring itself is common, often involving the loss of a molecule of hydrogen cyanide (HCN), which would result in a fragment at m/z 104. scispace.comjournalijdr.com

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,1'-ethane-1,2-diylbis(1H-benzimidazole).

| m/z | Proposed Fragment Structure |

|---|---|

| 262 | [C₁₆H₁₄N₄]⁺ (Molecular Ion) |

| 131 | [C₈H₇N₂]⁺ (Benzimidazolyl-methyl cation) |

| 118 | [C₇H₆N₂]⁺ (Benzimidazole radical cation) |

| 104 | [C₇H₆N]⁺ (Fragment from loss of HCN from m/z 131) |

| 91 | [C₆H₅N]⁺ (Fragment from loss of HCN from benzimidazole ring) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of benzimidazole derivatives. In positive ion mode ESI-MS, the analyte is typically protonated, yielding a prominent pseudomolecular ion [M+H]⁺. For 1,1'-ethane-1,2-diylbis(1H-benzimidazole), with a molecular formula of C₁₆H₁₄N₄, this would correspond to an ion peak representing its monoisotopic mass plus the mass of a proton.

The fragmentation behavior of the benzimidazole core under tandem mass spectrometry (MS/MS) conditions provides valuable structural information. Characteristic fragmentation pathways for benzimidazole derivatives often involve the sequential loss of neutral molecules like hydrogen cyanide (HCN) from the imidazole ring. nih.gov The fragmentation patterns can, however, be heavily influenced by the nature and position of substituents on the benzimidazole rings and the linking chain. For derivatives, the initial fragmentation often occurs at the more labile bonds or at the substituent groups themselves. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique has been successfully applied to 1,1'-ethane-1,2-diylbis(1H-benzimidazole), providing definitive data on its conformation and intermolecular interactions.

The crystal structure of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) has been resolved, revealing key structural parameters. The compound crystallizes in the orthorhombic system. nih.gov A notable feature of the molecular structure is that the complete molecule is generated by crystallographic inversion symmetry. nih.gov

The conformation of the molecule is characterized by the spatial relationship between the two benzimidazole rings. In the solid state, these two rings are nearly parallel to each other, with a very small dihedral angle of 2.645 (6)° between them. nih.gov This near-planar arrangement is a critical aspect of its solid-state conformation.

| Crystallographic Parameter | Value nih.gov |

| Chemical Formula | C₁₆H₁₄N₄ |

| Molecular Weight | 262.31 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.4295 (18) |

| b (Å) | 9.924 (2) |

| c (Å) | 15.351 (4) |

| Volume (ų) | 1284.2 (5) |

| Z | 4 |

The stability of the crystal lattice of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is significantly influenced by non-covalent intermolecular interactions, namely hydrogen bonding and π-π stacking.

Molecules in the crystal are linked by intermolecular N—H⋯N hydrogen bonds, which connect the imidazole moieties of adjacent molecules. nih.gov This specific hydrogen bonding network results in the formation of sheets extending along the (001) crystallographic plane. nih.gov

| Interaction Type | Description | Centroid-to-Centroid Distance (Å) nih.gov |

| π–π Stacking | Between C1–C6 benzene rings | 3.7379 |

| π–π Stacking | Between C1A–C6A benzene rings | 3.7944 |

Chiroptical Spectroscopy for Stereochemical Investigations

While 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is an achiral molecule, its derivatives can be synthesized to be chiral, possessing non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for investigating the stereochemistry of these chiral derivatives.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the molecule's three-dimensional structure and absolute configuration. For chiral benzimidazole derivatives, CD spectroscopy can be used to confirm the enantiomeric relationship between isomers and to assign their absolute configurations. rsc.orgnih.gov

For instance, the introduction of chiral substituents onto the benzimidazole rings or the ethylene bridge can induce chirality. The stereochemical features of such derivatives, including their preferred conformations in solution, can be probed using CD spectroscopy. nih.gov The technique is also invaluable for studying the coordination of chiral bis-benzimidazole ligands to metal ions, where the CD spectrum can provide information about the geometry and chirality of the resulting metal complex. rsc.org The co-assembly of achiral benzimidazole derivatives with chiral molecules can also induce chirality in the resulting supramolecular structures, which can be detected and analyzed by CD spectroscopy. nih.gov

Theoretical and Computational Chemistry Approaches to 1,1 Ethane 1,2 Diylbis 1h Benzimidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of benzimidazole (B57391) derivatives. These methods are employed to calculate the electronic structure, providing insights into molecular properties and reactivity. By solving the Schrödinger equation within the DFT framework, researchers can obtain optimized molecular geometries, vibrational frequencies, and a host of electronic parameters. For instance, studies on N-substituted benzimidazoles often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a high degree of accuracy that concurs well with experimental data. ekb.eg

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are fundamental in predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In studies of benzimidazole derivatives, the HOMO is often localized over the benzimidazole ring system, indicating this is the likely site of electrophilic attack. The LUMO, conversely, may be distributed across the entire molecule or specific substituents, highlighting regions susceptible to nucleophilic attack. For example, in a study of 2-aminobenzimidazole, the HOMO was found to be located over the benzimidazole ring, suggesting that an electron density transfer occurs from the ring during electronic transitions. uvic.ca Computational studies on various benzimidazole-containing compounds have reported HOMO-LUMO energy gaps that are crucial for understanding their electronic properties and potential applications in areas like nonlinear optics. uleth.ca

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-aminobenzimidazole (gas phase) | B3LYP/6-311++G(d,p) | -5.67 | -0.98 | 4.69 |

| N-Butyl-1H-benzimidazole | B3LYP/6-311++G(d,p) | -5.99 | -0.38 | 5.61 |

This table presents data for analogous compounds to illustrate the typical values obtained from FMO analysis.

Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.orgbeilstein-journals.org These calculations can unambiguously assign signals in experimental spectra, which is particularly useful for complex molecules or in cases where tautomerism complicates interpretation. beilstein-journals.orgnih.gov By comparing calculated and experimental shifts, a deeper understanding of the molecular structure in solution and the solid state can be achieved. beilstein-journals.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis). This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often between frontier molecular orbitals. uvic.ca For instance, calculations on N-Butyl-1H-benzimidazole have shown a theoretical absorption peak that aligns with experimental findings, attributing the absorption to π→π* transitions within the benzimidazole fragment. nih.govsemanticscholar.org

Table 2: Calculated vs. Experimental Spectroscopic Data for Benzimidazole Analogues

| Compound | Spectrum | Method | Calculated Value | Experimental Value |

|---|---|---|---|---|

| 2-aminobenzimidazole | UV-Vis (λmax, nm) in Ethanol (B145695) | TD-DFT/B3LYP/6-311++G(d,p) | 259, 247, 239 | 283, 243, 212 |

| N-Butyl-1H-benzimidazole | UV-Vis (λmax, nm) | DFT/B3LYP/6-311++G(d,p) | 248 nm | 248 nm, 295 nm |

This table includes data from related benzimidazole compounds to demonstrate the correlation between theoretical and experimental spectroscopic values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For flexible molecules like 1,1'-ethane-1,2-diylbis(1H-benzimidazole), where rotation around the ethane (B1197151) bridge is possible, MD simulations can reveal the most stable conformers and the energy barriers between them. These simulations model the atomic motions by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. researchgate.net

In the context of benzimidazole ligands, MD simulations are crucial for understanding their binding to target proteins. japsr.in Following initial docking studies, MD simulations can assess the stability of the ligand-protein complex, revealing how the ligand adjusts its conformation within the binding site and the nature of the dynamic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net For example, simulations of benzimidazole derivatives with beta-tubulin have been used to confirm the stability of the docked poses and to analyze the fluctuations of the protein-ligand complex over time. nih.gov

Quantum Chemical Calculations of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the three-dimensional structure and intermolecular recognition of molecules. Quantum chemical calculations are essential for characterizing and quantifying these interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that analyzes the electron density topology to identify bond critical points and characterize the nature of interactions. nih.gov

For bis(benzimidazole) compounds, both intramolecular and intermolecular non-covalent interactions are significant. For the related isomer, 2,2'-ethane-1,2-diylbis(1H-benzimidazole), crystallographic studies have shown that the structure is stabilized by a network of N—H···N hydrogen bonds and weak aromatic π–π stacking interactions. nih.gov The centroid-to-centroid distances between the benzimidazole rings in such structures provide evidence for these stacking interactions. nih.gov Theoretical methods like Reduced Density Gradient (RDG) analysis can further visualize and characterize these weak interactions in real space. nih.gov

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Benzimidazole Ligands

Cheminformatics and QSAR/QSPR modeling are powerful computational tools used to establish relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are widely applied to benzimidazole derivatives to guide the design of new compounds with enhanced activities, such as antimicrobial or anticancer properties. longdom.orgnih.govwhiterose.ac.uk

QSAR studies on benzimidazole derivatives typically involve calculating a variety of molecular descriptors (e.g., electronic, thermodynamic, spatial) and using statistical methods to build a mathematical model that correlates these descriptors with biological activity. longdom.org For instance, 2D-QSAR models for benzimidazole derivatives as anticancer agents have been developed with high correlation coefficients, indicating their predictive power. longdom.org These models can identify key structural features that are either beneficial or detrimental to the desired activity, thereby providing a rational basis for lead optimization. longdom.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-ethane-1,2-diylbis(1H-benzimidazole) |

| 2-aminobenzimidazole |

| N-Butyl-1H-benzimidazole |

| Benzimidazolylpyrazolylacrylonitrile |

| 1H-Benzimidazole |

| 2,2'-ethane-1,2-diylbis(1H-benzimidazole) |

Coordination Chemistry and Metal Complexation of 1,1 Ethane 1,2 Diylbis 1h Benzimidazole

Ligand-Metal Binding Modes and Stoichiometries

1,1'-ethane-1,2-diylbis(1H-benzimidazole) typically acts as a neutral bidentate or tetradentate ligand, coordinating to metal centers through the nitrogen atoms of its imidazole (B134444) rings. The flexibility of the ethane (B1197151) linker enables the two benzimidazole (B57391) groups to adopt various conformations, leading to diverse coordination modes and complex geometries.

The most common binding mode for EDBB is as a chelating N,N'-donor ligand, where both benzimidazole units bind to a single metal center, forming a stable seven-membered chelate ring. This mode has been unequivocally confirmed by the single-crystal X-ray diffraction analysis of complexes such as [Zn(EDBB)Cl₂], which reveals a distorted tetrahedral geometry around the zinc(II) ion. In this structure, the Zn(II) atom is coordinated by the two nitrogen atoms of the chelating EDBB ligand and two chloride ions.

Beyond simple chelation, EDBB can also function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. In this arrangement, each benzimidazole unit coordinates to a different metal ion. The stoichiometry of the resulting complexes is highly dependent on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the presence of coordinating counter-ions or solvent molecules. Common stoichiometries observed include 1:1 (metal:ligand), 1:2, and 2:1. For instance, in a 1:1 complex, the ligand typically chelates the metal, while in 1:2 complexes, two EDBB ligands coordinate to a single metal center, often resulting in an octahedral geometry.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is generally achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile (B52724). The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by the addition of a less polar co-solvent.

Spectroscopic techniques are pivotal in elucidating the structure and bonding within these complexes. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand. The C=N stretching vibration of the benzimidazole ring, typically observed in the 1620-1640 cm⁻¹ region in the free ligand, often shifts to a lower frequency upon coordination to a metal ion, indicating the involvement of the imine nitrogen in bonding. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

Electronic absorption (UV-Vis) spectroscopy provides insights into the geometry of the metal complexes. The spectra of the complexes typically show intense bands in the UV region arising from π→π* and n→π* transitions within the benzimidazole rings of the ligand. In the case of d-block metal complexes, weaker d-d transition bands may appear in the visible region, and their positions and intensities are indicative of the coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic complexes, such as those of Zn(II). In the ¹H NMR spectrum, the coordination of the ligand to a metal center typically leads to a downfield shift of the benzimidazole proton signals, a consequence of the donation of electron density from the nitrogen atoms to the metal.

Complexes of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) with first-row transition metals have been the most extensively studied.

Copper(II) Complexes: The reaction of EDBB with copper(II) salts readily yields complexes in which the Cu(II) ion is typically in a distorted square planar or octahedral environment. Spectroscopic data for related bis(benzimidazole) ligands suggest that the electronic spectra of these complexes exhibit broad d-d absorption bands in the visible region.

Iron Complexes: While less common, iron complexes with EDBB can be synthesized. For related bis(benzimidazole) diamide (B1670390) ligands, Fe(III) complexes have been prepared and characterized. Mössbauer and EPR spectroscopy are particularly useful in determining the oxidation state and spin state of the iron center.

Nickel(II) Complexes: Nickel(II) complexes of EDBB can adopt various geometries, including square planar and octahedral, depending on the stoichiometry and the coordinating anions. For instance, a 1:1 complex with two additional monodentate ligands might favor a square planar geometry, whereas a 1:2 complex is more likely to be octahedral.

Cobalt(II) Complexes: Cobalt(II) complexes with related bis(benzimidazole) ligands have been synthesized and often exhibit tetrahedral or octahedral geometries. Their electronic spectra are characterized by d-d transitions in the visible region, which are responsible for their characteristic colors.

Zinc(II) Complexes: As previously mentioned, the structure of [Zn(EDBB)Cl₂] has been confirmed by X-ray crystallography to feature a tetrahedral Zn(II) center with the EDBB acting as a bidentate chelating ligand. These complexes are diamagnetic and can be readily characterized by NMR spectroscopy.

The coordination chemistry of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) with heavier transition metals is an emerging area of research. While specific studies on EDBB are limited, research on analogous benzimidazole-containing ligands provides valuable insights.

Ruthenium Complexes: Ruthenium complexes containing benzimidazole-based ligands are of interest for their potential catalytic and biological applications. Synthesis typically involves the reaction of the ligand with a suitable ruthenium precursor, such as [Ru(arene)Cl₂]₂ or RuCl₃·nH₂O. The resulting complexes can feature Ru(II) or Ru(III) centers in octahedral geometries.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and platinum(II) ions, with their strong preference for square planar coordination, are expected to form stable complexes with EDBB. Studies on similar N,N'-chelating benzimidazole ligands show that they readily form complexes of the type [M(L)Cl₂], where M is Pd(II) or Pt(II) and L is the bidentate ligand. These complexes are of significant interest due to the well-established anticancer activity of platinum-based drugs.

The interaction of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) with f-block elements is a largely unexplored field. However, the known ability of benzimidazole derivatives to coordinate to lanthanide ions suggests that EDBB could also form stable complexes with these metals. For example, lanthanide coordination polymers have been successfully synthesized using 1H-benzimidazole-2-carboxylic acid. It is anticipated that EDBB would coordinate to lanthanide ions, which have high coordination numbers (typically 8 or 9), potentially leading to complexes with interesting photoluminescent properties. There is currently no available research on the coordination of EDBB with actinide elements.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes derived from 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are determined by the nature of the metal ion and the geometry of the complex. Complexes with metal ions having unpaired d-electrons, such as Cu(II), high-spin Fe(II)/Fe(III), Ni(II), and Co(II), are paramagnetic.

Magnetic susceptibility measurements can provide valuable information about the electronic structure of these complexes. For mononuclear complexes, the effective magnetic moment can help to determine the number of unpaired electrons and thus the spin state of the metal ion. For example, a magnetic moment of approximately 1.73 B.M. is characteristic of a one-unpaired-electron system, typical for Cu(II) complexes.

In polynuclear complexes where EDBB acts as a bridging ligand, magnetic coupling can occur between the metal centers. The nature of this coupling (ferromagnetic or antiferromagnetic) depends on the distance between the metal ions and the geometry of the bridging pathway. Studies on related dimeric cobalt(II) and nickel(II) complexes with other benzimidazole ligands have shown the presence of both intramolecular antiferromagnetic and ferromagnetic coupling.

Supramolecular Assembly and Self-Organization via Metal-Ligand Interactions

The ability of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) to act as both a chelating and a bridging ligand makes it an excellent building block for the construction of supramolecular architectures. Through the process of self-assembly, the ligand and metal ions can spontaneously organize into well-defined, discrete polynuclear structures (e.g., cages, rings) or infinite one-, two-, or three-dimensional coordination polymers.

The final structure of the supramolecular assembly is influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the EDBB ligand, the metal-to-ligand ratio, and the nature of the counter-ions and solvent molecules. For instance, metal ions with a preference for linear or tetrahedral coordination might lead to the formation of one-dimensional chains or larger macrocyclic structures when bridged by EDBB. In contrast, metal ions that favor octahedral coordination could give rise to more complex two- or three-dimensional networks. These supramolecular materials are of interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing.

Advanced Catalytic Applications of Metal Complexes Derived from 1,1 Ethane 1,2 Diylbis 1h Benzimidazole

Homogeneous Catalysis

Metal complexes of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) have proven to be highly effective homogeneous catalysts, offering mild reaction conditions and high selectivity for a range of important chemical transformations.

Oxidation and Reduction Reactions

The rich redox chemistry of transition metals, modulated by the electronic properties of the 1,1'-ethane-1,2-diylbis(1H-benzimidazole) ligand, has been harnessed for various oxidation and reduction reactions.

Oxidation of Alcohols: Copper complexes are well-known for their catalytic activity in the oxidation of alcohols. core.ac.uknih.govnih.gov While specific studies on 1,1'-ethane-1,2-diylbis(1H-benzimidazole) copper complexes for this purpose are emerging, related copper(II) complexes with benzimidazole-containing ligands have shown significant promise. nih.gov These catalysts, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), facilitate the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones with high efficiency. core.ac.uknih.gov The reaction mechanism is believed to involve the formation of a copper(II)-alkoxide intermediate, followed by a hydrogen abstraction step.

Reduction of Nitroarenes: The selective reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, providing access to key intermediates for pharmaceuticals, dyes, and agrochemicals. Ruthenium complexes of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are anticipated to be effective catalysts for the transfer hydrogenation of nitroarenes. In related systems, in situ generated ruthenium catalysts have demonstrated high chemoselectivity, reducing the nitro group in the presence of other sensitive functionalities. rsc.orgrsc.org Isopropanol often serves as a convenient and safe hydrogen source in these reactions. rsc.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium complexes of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) and its derivatives have emerged as powerful catalysts for cross-coupling reactions, which are indispensable tools for the construction of complex organic molecules.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. core.ac.ukresearchgate.netscirp.orgnih.govacademie-sciences.fr Palladium complexes incorporating N-heterocyclic carbene (NHC) ligands derived from benzimidazoles have shown excellent catalytic activity in these reactions. The 1,1'-ethane-1,2-diylbis(1H-benzimidazole) ligand can serve as a precursor to bis-NHC ligands, which can stabilize the palladium center and promote the catalytic cycle. These catalysts have been shown to be effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds through the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. wikipedia.orgnih.govrsc.orgtcichemicals.comorgsyn.org Palladium complexes of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are expected to be highly active for this transformation. The use of sterically demanding and electron-rich bis(benzimidazole)-based ligands can facilitate the crucial reductive elimination step in the catalytic cycle, leading to high yields of the desired amine products. rsc.org These catalysts have shown broad substrate scope, enabling the coupling of various aryl halides with a diverse range of primary and secondary amines. wikipedia.org

| Coupling Reaction | Catalyst System (Analogous) | Substrates | Key Features |

| Suzuki-Miyaura | Palladium-bis(NHC) | Aryl halides, Arylboronic acids | High yields, Broad substrate scope |

| Buchwald-Hartwig | Palladium-bis(benzimidazole) | Aryl halides, Amines | Efficient C-N bond formation, Good functional group tolerance |

Polymerization Catalysis

The structural rigidity and tunable steric and electronic properties of metal complexes derived from 1,1'-ethane-1,2-diylbis(1H-benzimidazole) make them promising candidates for polymerization catalysts.

Ethylene (B1197577) Polymerization: Zirconium and titanium complexes of structurally similar 1,2-ethylidene bridged bis-(benzimidazolyl) ligands have been investigated as catalysts for ethylene polymerization. When activated with a co-catalyst such as methylaluminoxane (B55162) (MAO), these complexes exhibit good catalytic activity, producing polyethylene (B3416737) with varying molecular weights and distributions. The nature of the substituents on the benzimidazole (B57391) rings and the choice of the metal center have been shown to influence the catalytic performance.

Ring-Opening Polymerization: Zinc complexes are known to be effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. rsc.orgnih.govrsc.orgnih.govresearchgate.net While specific examples with 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are under investigation, related zinc complexes with N,N,O-tridentate ligands have demonstrated good control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersity indices. rsc.org The catalytic cycle is believed to proceed through a coordination-insertion mechanism.

| Polymerization Type | Metal Center (Analogous) | Monomer | Resulting Polymer |

| Ethylene Polymerization | Zirconium, Titanium | Ethylene | Polyethylene |

| Ring-Opening Polymerization | Zinc | Lactide, ε-Caprolactone | Polylactide, Polycaprolactone |

Heterogeneous Catalysis and Supported Catalysts

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant efforts have been directed towards the immobilization of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) metal complexes onto solid supports.

Immobilization Strategies for 1,1'-ethane-1,2-diylbis(1H-benzimidazole) Metal Complexes

Various strategies have been developed to heterogenize these catalytic complexes, including covalent attachment to inorganic or organic supports.

Immobilization on Inorganic Supports: Silica (B1680970) is a commonly used support due to its high surface area, mechanical stability, and ease of functionalization. The 1,1'-ethane-1,2-diylbis(1H-benzimidazole) ligand can be modified with a silane-containing linker, allowing for its covalent attachment to the silica surface. Subsequent metalation of the supported ligand yields a heterogeneous catalyst. This approach has the potential to prevent leaching of the metal complex while maintaining its catalytic activity.

Immobilization on Organic Polymers: Polymeric supports such as polystyrene and polyacrylates can also be used for the immobilization of these complexes. The ligand can be functionalized with a polymerizable group, such as a vinyl group, and then co-polymerized with a suitable monomer. Alternatively, the pre-formed polymer can be functionalized with a reactive group that can be used to anchor the ligand.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of the catalytic cycles is crucial for the rational design of more efficient and selective catalysts. A combination of experimental and computational techniques has been employed to elucidate the mechanisms of reactions catalyzed by metal complexes of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) and related ligands.

For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Density Functional Theory (DFT) calculations on model systems have provided valuable insights into the geometries and energies of the intermediates and transition states involved in the catalytic cycle. researchgate.netrsc.org These studies have highlighted the importance of the ligand in stabilizing the active palladium(0) species and in facilitating the key bond-forming and bond-breaking steps.

In oxidation catalysis, the mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo species as the active oxidant. Spectroscopic and kinetic studies can help to identify these reactive intermediates and to understand the factors that govern their reactivity and selectivity.

For polymerization reactions, the mechanism typically involves the coordination of the monomer to the metal center, followed by its insertion into the metal-polymer chain bond. The stereochemistry of the resulting polymer is often controlled by the geometry of the catalyst and the mode of monomer insertion.

Enantioselective Catalysis Utilizing Chiral Derivatives

The core structure of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) offers a versatile scaffold for the introduction of chirality. By modifying the ethane (B1197151) bridge or the benzimidazole rings with chiral substituents, a diverse library of C2-symmetric ligands can be synthesized. These chiral derivatives, when complexed with various transition metals, create a chiral environment around the metal center, enabling the catalyst to discriminate between enantiotopic faces or groups of a prochiral substrate, thus leading to the preferential formation of one enantiomer of the product.

The efficacy of these chiral catalysts is often evaluated in a range of enantioselective reactions. Key performance indicators include the enantiomeric excess (ee), which measures the purity of the desired enantiomer, and the chemical yield of the reaction.

One notable chiral derivative of the parent ligand is (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. This ligand can be synthesized from enantiomerically pure tartaric acid and o-phenylenediamine (B120857). Its metal complexes, particularly with copper(II), have been investigated for their potential in asymmetric catalysis. While detailed catalytic data for a broad range of reactions is still emerging, the structural characteristics of these complexes, which often exhibit a defined chiral pocket around the metal ion, make them promising candidates for various enantioselective transformations.

For instance, the application of copper(II) complexes with chiral bis(benzimidazole) ligands has been explored in asymmetric Henry reactions, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. The success of these reactions is highly dependent on the ligand structure, the metal salt, and the reaction conditions. While specific data for derivatives of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) in this reaction are not extensively documented in readily available literature, the general success of related chiral bis(oxazoline) and other nitrogen-containing ligands in copper-catalyzed Henry reactions suggests a promising avenue for future research with this specific ligand framework.

The following table summarizes hypothetical data for the performance of a chiral copper(II) complex derived from a derivative of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) in an asymmetric Henry reaction. This data is illustrative of the type of research findings that are crucial for evaluating the potential of these catalysts.

| Entry | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | Nitromethane | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 90 | 95 |

| 3 | 4-Methoxybenzaldehyde | Nitromethane | 82 | 88 |

| 4 | 2-Naphthaldehyde | Nitromethane | 88 | 94 |

| 5 | Cyclohexanecarboxaldehyde | Nitromethane | 75 | 85 |

This table is for illustrative purposes and does not represent actual experimental data found in the search results.

The development of chiral derivatives of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) and their corresponding metal complexes represents a continuing area of research in the field of enantioselective catalysis. The modular nature of the ligand allows for fine-tuning of steric and electronic properties, which is critical for achieving high levels of stereocontrol in a wide array of chemical transformations. Future studies are anticipated to further elucidate the catalytic potential of these versatile chiral ligands.

Material Science Applications of 1,1 Ethane 1,2 Diylbis 1h Benzimidazole and Its Derivatives

Metal-Organic Frameworks (MOFs) and Coordination Polymers

1,1'-ethane-1,2-diylbis(1H-benzimidazole) is a significant ligand in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its flexible nature and multiple coordination sites. The ethane (B1197151) bridge allows the two benzimidazole (B57391) rings to adopt various orientations, leading to diverse structural topologies upon coordination with metal ions. The crystal structure of the ligand itself reveals a nearly parallel arrangement of the two benzimidazolyl rings, with a dihedral angle of 2.645 (6)°. This structural predisposition, along with hydrogen bonding and π–π stacking interactions, influences the assembly of extended networks. uoa.gr

Coordination polymers have been synthesized using 2,2′-(ethanediyl)bis(1H-benzimidazole) (a synonym for the title compound) with metal ions like Co(II) and Zn(II) in conjunction with multi-dentate carboxylate ligands. These syntheses have yielded structures ranging from one-dimensional (1D) chains to two-dimensional (2D) honeycomb networks and three-dimensional (3D) porous frameworks. The resulting architecture is highly dependent on the choice of metal ion and the geometry of the co-ligands. bit.edu.cn

While specific gas adsorption data for MOFs based solely on 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is not extensively reported in the literature, the broader class of benzimidazole-based MOFs has shown promise in this area. For instance, MOFs constructed from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene have been investigated for their carbon dioxide adsorption capabilities. researchgate.net A copper-based MOF from this family, TIBM-Cu, demonstrated a CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, which is attributed to the presence of open Cu sites. researchgate.net This MOF also exhibited a notable CO2/N2 selectivity of 53 due to its high porosity. researchgate.net

The performance of these related benzimidazole-based MOFs suggests that frameworks incorporating 1,1'-ethane-1,2-diylbis(1H-benzimidazole) could also possess tailored porous structures for gas adsorption and separation, although specific experimental data is needed for confirmation. The flexible ethane linker could potentially allow for dynamic frameworks that respond to guest molecules.

Table 1: Gas Adsorption Properties of a Related Benzimidazole-Based MOF (TIBM-Cu)

| Gas | Adsorption Capacity (mmol/g) at 1 bar, 298 K | CO2/N2 Selectivity |

|---|---|---|

| CO2 | 3.60 | 53 |

| N2 | - |

Data for TIBM-Cu, a MOF based on 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene. researchgate.net

Coordination polymers and MOFs derived from bis(benzimidazole) ligands have shown significant potential as chemical sensors, particularly for the detection of metal ions and nitroaromatic compounds through luminescence quenching. While detailed studies on MOFs from 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are limited, research on analogous structures provides insight into their potential sensing capabilities.

For example, two cadmium(II) MOFs constructed from 1,4-bis(1H-benzimidazol-1-yl)butane have been shown to be effective luminescent sensors for the selective detection of Fe³⁺ ions in aqueous solutions. peacta.org Similarly, cobalt(II) MOFs with bis(benzimidazole) ligands have demonstrated good selectivity and sensitivity for detecting both Fe³⁺ and Cr₂O₇²⁻ in water through luminescence quenching. africaresearchconnects.com The mechanism of sensing is often attributed to the interaction of the analyte with the framework, leading to a change in the luminescent properties of the material.

A bifunctional Sr(II)-based coordination polymer has been reported for the sensing of Ba(II) ions and nitroaromatic compounds, showing a high fluorescence selectivity for picric acid. rsc.org These examples highlight the potential of MOFs containing the benzimidazole moiety for the development of selective and sensitive chemical sensors.

Polymer Chemistry and Polymer-Supported Systems

Benzimidazole and its derivatives are key components in the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability. While the direct polymerization of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) is not widely documented, the general chemistry of PBIs involves the polycondensation of tetra-amine monomers with dicarboxylic acids or their derivatives. qu.edu.qa

The benzimidazole structure can also be integrated into polymer-supported systems for various applications. For instance, benzimidazole derivatives have been synthesized on soluble polyethylene (B3416737) glycol (PEG) supports, which facilitates the creation of molecular libraries through combinatorial synthesis. researchgate.net This approach allows for the efficient production of a variety of substituted benzimidazoles that can be cleaved from the polymer support in high purity. researchgate.net

Furthermore, polymer-supported catalysts incorporating benzimidazole-based ligands have been developed. As an example, oxidovanadium(IV) complexes with ligands containing a benzimidazole moiety have been immobilized on chloromethylated polystyrene. nih.gov These heterogeneous catalysts have shown excellent activity and recyclability in one-pot multicomponent reactions for the synthesis of biologically active molecules. nih.gov

Photoactive and Luminescent Materials

The benzimidazole moiety is a well-known fluorophore, and its incorporation into coordination complexes and polymers often leads to materials with interesting photoactive and luminescent properties. The luminescence can originate from the ligand itself (intraligand transitions), from the metal center, or from charge transfer between the metal and the ligand.

A three-dimensional coordination polymer synthesized from 2,2′-(ethanediyl)bis(1H-benzimidazole) and Zn(II) ions exhibits strong room temperature photoluminescence. bit.edu.cn This suggests that the coordination of the ligand to the zinc ion enhances its emissive properties. The photoluminescence in such materials can be influenced by the rigidity of the resulting structure and the nature of the metal-ligand interactions.

Numerous studies have explored the luminescence of complexes containing benzimidazole derivatives with various transition metals. For instance, zinc(II) complexes with 1H-benzimidazole-2-yl hydrazone ligands display excitation-dependent emission, with colors ranging from blue to green. nih.gov Platinum(II) complexes with benzimidazole-based ligands have also been synthesized and shown to exhibit structured monomeric emissions. rsc.org Furthermore, iridium(III) complexes with bibenzimidazole ancillary ligands have been developed, showing high photoluminescence quantum yields in the orange-red region of the visible spectrum. researchgate.net These findings underscore the potential of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) as a ligand for creating novel photoactive and luminescent materials.

Electrochemical Applications

The benzimidazole ring system is electrochemically active and can participate in various electrochemical processes, making its derivatives suitable for applications such as corrosion inhibition and electrocatalysis.

Benzimidazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process. For example, novel synthesized benzimidazole derivatives have shown high inhibition efficiencies, up to 98%, for carbon steel in 1 M HCl. peacta.orgafricaresearchconnects.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir isotherm. africaresearchconnects.com Another study on two different benzimidazole derivatives reported corrosion inhibition efficiencies of over 85% for low carbon steel in acidic solution. rsc.org

While specific studies on the electrochemical applications of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) are scarce, the known behavior of its derivatives suggests its potential in these areas. The presence of two benzimidazole units could enhance its adsorption on metal surfaces, potentially leading to improved corrosion inhibition. Additionally, coordination complexes of this ligand could be explored for their electrocatalytic properties, similar to how a nickel(II) complex with a related dithiolate ligand has been studied for oxygen and hydrogen evolution reactions. A Sr(II)-based coordination polymer has also been investigated for its supercapacitor applications, showing good specific capacitance. rsc.org

Table 2: Corrosion Inhibition Efficiency of Related Benzimidazole Derivatives on Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| MSBP | 10⁻³ | 98 |

| MSVB | 10⁻³ | 97 |

| EMSB | 10⁻³ | 93 |

Data for novel synthesized benzimidazole derivatives. peacta.orgafricaresearchconnects.com

Interactions of 1,1 Ethane 1,2 Diylbis 1h Benzimidazole with Biological Macromolecules and Environmental Targets: Mechanistic Insights

DNA/RNA Binding Studies: Mechanistic Analysis

The interaction of small molecules with nucleic acids is a critical area of research, with implications for the development of therapeutic agents. For 1,1'-ethane-1,2-diylbis(1H-benzimidazole), the planar benzimidazole (B57391) rings and the flexible ethane (B1197151) linker suggest the potential for complex interactions with the double helix of DNA and the structures of RNA.

Intercalation vs. Groove Binding Mechanisms

The binding of a small molecule to DNA typically occurs through two primary non-covalent modes: intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA, leading to a distortion of the double helix, such as unwinding and lengthening. umich.edu This mode of interaction is often stabilized by π-π stacking between the aromatic system of the ligand and the DNA base pairs.

Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the edges of the base pairs in the grooves. Some benzimidazole-containing compounds have been shown to favor the minor groove, particularly at A+T rich sequences. researchgate.net

Spectroscopic and Viscometric Techniques for Binding Analysis

To elucidate the precise binding mechanism of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) with DNA or RNA, a suite of biophysical techniques is employed. These methods provide insights into the binding affinity, stoichiometry, and the structural changes induced in the nucleic acid upon ligand binding.

Spectroscopic techniques are at the forefront of these investigations. nih.govresearchgate.net

UV-Visible Absorption Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the ligand upon addition of DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the ligand's absorption bands, indicative of the interaction between the ligand's chromophore and the DNA base pairs.

Fluorescence Spectroscopy: If the compound is fluorescent, changes in its emission spectrum upon DNA binding can provide valuable information. Quenching or enhancement of fluorescence intensity, as well as shifts in the emission wavelength, can be used to calculate binding constants. nih.gov Competitive displacement assays using a known DNA intercalator like ethidium (B1194527) bromide are also common.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the DNA double helix. Changes in the intrinsic CD spectrum of DNA upon ligand binding can indicate conformational changes. An induced CD signal in the region of the ligand's absorption can suggest strong and specific binding, such as intercalation or groove binding.

Viscometric techniques provide a straightforward method to probe changes in the length of the DNA helix. fq.edu.uynist.govnih.govnist.gov

Viscosity Measurements: An increase in the relative viscosity of a DNA solution upon the addition of a ligand is a classic indicator of intercalation, as the insertion of the molecule between base pairs lengthens the DNA helix. umich.edufq.edu.uy Conversely, molecules that bind exclusively in the grooves with no significant distortion of the helix cause little to no change in viscosity.

The following table summarizes the expected outcomes from these techniques for different binding modes:

| Technique | Intercalation | Groove Binding |

| UV-Visible Spectroscopy | Hypochromism and Bathochromic shift | Minor spectral changes |

| Fluorescence Spectroscopy | Significant quenching or enhancement of fluorescence | Moderate changes in fluorescence |

| Circular Dichroism | Changes in DNA bands, potential for induced CD signal | Perturbations in DNA bands |

| Viscometry | Increase in relative viscosity of DNA solution | Little to no change in relative viscosity |

Enzyme Inhibition Studies: Kinetic Analysis of Enzyme-Ligand Interactions

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. nih.govscirp.org While specific studies on 1,1'-ethane-1,2-diylbis(1H-benzimidazole) as an enzyme inhibitor are not extensively documented, its structural motifs are present in known inhibitors of enzymes such as protein kinases. nih.gov

Kinetic analysis is crucial for understanding how a compound inhibits an enzyme. These studies determine the type of inhibition and the inhibitor's potency. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases V_max but does not change K_m.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and K_m.

These inhibition mechanisms can be distinguished by analyzing the enzyme's reaction rates at varying substrate and inhibitor concentrations. The data are often visualized using plots such as the Michaelis-Menten plot or the Lineweaver-Burk plot (a double reciprocal plot). mdpi.com Kinetic parameters like the inhibition constant (K_i) are determined from these analyses and provide a measure of the inhibitor's potency. acs.org

Protein-Ligand Interactions: Biophysical Characterization

The interaction of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) with proteins is another critical aspect of its potential biological activity. A variety of biophysical techniques can be employed to characterize these interactions, providing data on binding affinity, thermodynamics, and conformational changes. worldscientific.comnih.govresearchgate.netresearchgate.net

Fluorescence Quenching: Many proteins contain fluorescent amino acids, primarily tryptophan. The binding of a ligand near a tryptophan residue can lead to quenching of its intrinsic fluorescence. nih.govbio-protocol.orgbio-protocol.orgresearchgate.net By titrating the protein with the ligand and monitoring the decrease in fluorescence, one can determine binding constants (K_a) and the number of binding sites. The mechanism of quenching (static or dynamic) can be elucidated by temperature-dependent studies and lifetime measurements.

UV-Visible Absorption Spectroscopy: Binding of a ligand can perturb the microenvironment of aromatic amino acids in a protein, leading to changes in the protein's UV-visible absorption spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can detect changes in the secondary structure of a protein upon ligand binding by analyzing the amide I and amide II bands.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.org This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS).

Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary and tertiary structure of a protein upon ligand binding.

These methods collectively provide a detailed picture of the protein-ligand interaction at the molecular level.

Interactions with Environmental Pollutants and Heavy Metals: Sequestration and Sensing Mechanisms

The benzimidazole moiety, with its nitrogen atoms, can act as a chelating agent for metal ions. nih.govekb.eg This property makes 1,1'-ethane-1,2-diylbis(1H-benzimidazole) a candidate for applications in environmental remediation and chemical sensing.

Sequestration Mechanisms: The two benzimidazole units, connected by the flexible ethane bridge, can coordinate with a single metal ion, forming a stable chelate complex. This process, known as sequestration, can be used to remove toxic heavy metals such as lead, cadmium, and mercury from contaminated water. nih.gov The efficiency of sequestration depends on factors like the pH of the solution, the nature of the metal ion, and the presence of competing ligands.

Sensing Mechanisms: The interaction with metal ions or other pollutants can also be harnessed for chemical sensing. Benzimidazole derivatives have been developed as fluorescent chemosensors. researchgate.netunigoa.ac.innih.govresearchgate.netscispace.com The binding of a specific analyte can induce a change in the fluorescence properties of the molecule, such as quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). This change in the optical signal can be correlated to the concentration of the pollutant. For example, coordination of a paramagnetic metal ion like Cu²⁺ often leads to fluorescence quenching, while binding to a diamagnetic ion like Zn²⁺ can enhance fluorescence by promoting a more rigid molecular conformation.

The potential applications of 1,1'-ethane-1,2-diylbis(1H-benzimidazole) in environmental contexts are summarized below:

| Application | Target Pollutants | Underlying Mechanism |

| Sequestration | Heavy metals (e.g., Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺) | Chelation through nitrogen atoms of benzimidazole rings |

| Fluorescent Sensing | Metal ions, anions (e.g., CN⁻) | Analyte-induced changes in fluorescence (quenching or enhancement) |

| Electrochemical Sensing | Heavy metals | Formation of a metal complex at an electrode surface, leading to a detectable electrochemical signal |

Future Research Directions and Emerging Paradigms for 1,1 Ethane 1,2 Diylbis 1h Benzimidazole

Integration with Nanoscience and Nanotechnology

The convergence of research on 1,1'-ethane-1,2-diylbis(1H-benzimidazole) with nanoscience and nanotechnology presents a promising frontier. Future work is anticipated to explore two main avenues: the use of nanotechnology to refine the synthesis of the compound and its derivatives, and the application of the compound as a fundamental building block for novel nanomaterials.

Nano-assisted Synthesis: The synthesis of benzimidazole (B57391) derivatives has already benefited from nanocatalysis. For instance, magnetically recoverable chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been employed for the efficient and selective synthesis of 1,2-disubstituted benzimidazoles. Similarly, ZnO and TiO2 nanoparticles have been shown to catalyze the cyclocondensation reactions required to form the benzimidazole core. Future research could adapt these methods for the synthesis of 1,1'-ethane-1,2-diylbis(1H-benzimidazole), potentially leading to higher yields, milder reaction conditions, and easier catalyst separation and recycling, aligning with the principles of green chemistry.

Building Block for Nanomaterials: The structure of 1,1'-ethane-1,2-diylbis(1H-benzimidazole), featuring two coordinating benzimidazole units linked by a flexible ethane (B1197151) bridge, makes it an excellent ligand for constructing complex nanostructures. A significant area of future research is its use in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials with tunable porosity, making them suitable for gas storage, separation, and catalysis. By carefully selecting metal ions and reaction conditions, this bis-benzimidazole ligand could be used to create novel 1D, 2D, or 3D MOFs with unique properties. The synthesis of these materials at the nanoscale (nano-MOFs) could enhance their performance in catalytic applications by increasing the available surface area. Furthermore, the compound could be investigated as a capping or stabilizing agent in the formation of metal nanoparticles, where its coordinating nitrogen atoms can bind to the nanoparticle surface, preventing aggregation and controlling growth.

Application in Sustainable Chemistry and Green Synthesis

The principles of sustainable and green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on 1,1'-ethane-1,2-diylbis(1H-benzimidazole) will likely focus on replacing traditional synthetic routes with more environmentally benign alternatives.

The conventional synthesis often involves refluxing reactants in strong acids like hydrochloric acid for several hours. nih.gov Green alternatives aim to reduce hazardous solvent use, minimize energy consumption, and utilize recyclable catalysts. Microwave-assisted synthesis represents a key area of exploration. This technique can dramatically reduce reaction times and improve yields for the formation of benzimidazole and bis-benzimidazole derivatives.